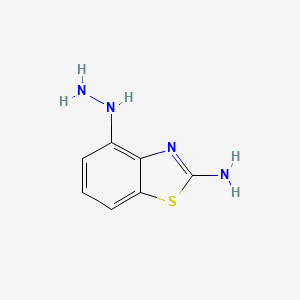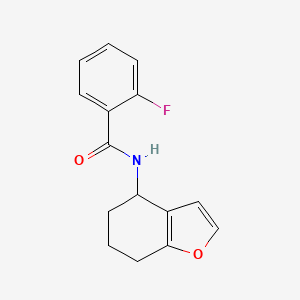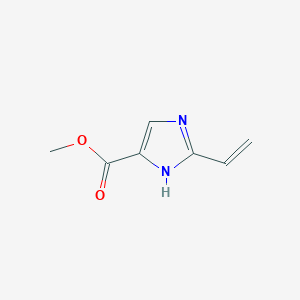
methyl 2-ethenyl-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethenyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 5-position and an ethenyl group at the 2-position of the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethenyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materialsThe use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-ethenyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The ethenyl and methyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Methyl 2-ethenyl-1H-imidazole-5-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl 2-ethenyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- Methyl 1H-imidazole-5-carboxylate
- Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate
- Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
Uniqueness
Methyl 2-ethenyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
52039-62-0 |
|---|---|
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
methyl 2-ethenyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-3-6-8-4-5(9-6)7(10)11-2/h3-4H,1H2,2H3,(H,8,9) |
Clé InChI |
JQKHEKNIYYQMMR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(N1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



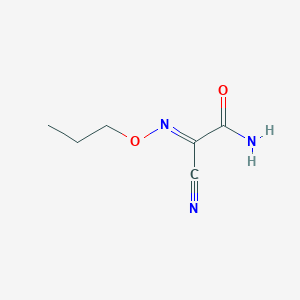
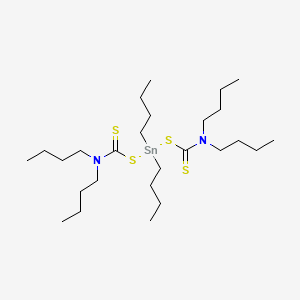
![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
![8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-8-oxooctanoic acid](/img/structure/B13795407.png)
![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
![3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13795428.png)
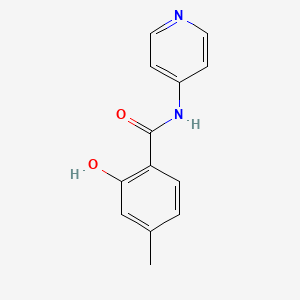

![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
![Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid](/img/structure/B13795455.png)
![sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)
